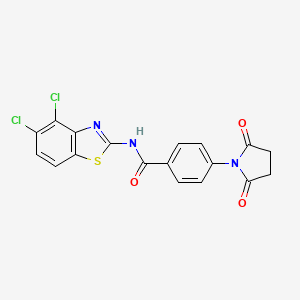

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N3O3S/c19-11-5-6-12-16(15(11)20)21-18(27-12)22-17(26)9-1-3-10(4-2-9)23-13(24)7-8-14(23)25/h1-6H,7-8H2,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAOMEKTMBXLNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Chlorination: The benzothiazole core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 4 and 5 positions.

Amide Formation: The chlorinated benzothiazole is then reacted with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final amide product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: The chlorine atoms on the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, catalytic hydrogenation

Substitution: Amines, thiols, in the presence of a base like triethylamine

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes of Selected Benzamide Derivatives

Key Differences and Implications

Substituent Effects on Bioactivity: The dichlorobenzothiazol group in the target compound likely enhances lipophilicity and membrane permeability compared to MPPB’s dimethylpyrrole group. Benzothiazoles are known for antimicrobial and antitumor activities, suggesting divergent applications from MPPB’s role in biomanufacturing . MPPB’s 2,5-dimethylpyrrole moiety was critical for boosting monoclonal antibody production, indicating that substituent polarity and steric effects significantly influence cellular metabolism .

Dioxopyrrolidinyl Group :

- Both the target compound and MPPB share the 2,5-dioxopyrrolidinyl group, which may act as a Michael acceptor for covalent binding to cysteine residues in proteins. This feature is common in protease inhibitors or kinase modulators, suggesting shared mechanistic pathways despite differing applications .

Molecular Weight and Pharmacokinetics :

- The target compound’s higher molecular weight (inferred from P. guineense data) may reduce oral bioavailability but improve target binding affinity due to increased surface area for hydrophobic interactions .

Research Findings and Gaps

- MPPB : Demonstrated dose-dependent suppression of cell growth and altered glycosylation in antibody production, with a structure-activity relationship (SAR) highlighting the necessity of the dimethylpyrrole group .

- Target Compound: No direct pharmacological data are available, but its presence in P. Comparative SAR studies with MPPB could elucidate whether dichlorobenzothiazol substitution shifts activity toward antimicrobial or cytotoxic effects.

- Other Derivatives : Compounds like 5338-68-1 () emphasize the versatility of benzamide scaffolds, where sulfonyl and oxadiazole groups enable diverse target engagement .

Biological Activity

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Properties

The compound features a benzothiazole moiety and a pyrrolidine derivative, which are known for their pharmacological relevance. The molecular formula is with a molecular weight of approximately 327.19 g/mol. The compound's structure can be represented as follows:

Synthesis

he synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the benzothiazole ring followed by the introduction of the dioxopyrrolidine group. Various synthetic routes have been explored to optimize yield and purity.

Antitumor Activity

Research indicates that derivatives of benzothiazole exhibit potent antitumor activity. For instance, compounds similar to N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide have shown effectiveness against various cancer cell lines. A study evaluated several compounds against 12 human cancer cell lines and found that certain derivatives displayed significant cytotoxicity comparable to established chemotherapeutics like cisplatin .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies indicate that benzothiazole derivatives possess antibacterial activity against pathogens such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to range from 3.9 to 31.5 µg/ml for various derivatives .

Anti-inflammatory Effects

In addition to antitumor and antimicrobial activities, compounds containing the benzothiazole scaffold have demonstrated anti-inflammatory effects. They inhibit nitric oxide (NO) production and pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications on the benzothiazole ring and the pyrrolidine moiety can significantly influence potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Substitution on benzothiazole | Increased cytotoxicity against cancer cells |

| Alteration of dioxopyrrolidine | Enhanced anti-inflammatory properties |

Case Studies

Case Study 1: Antitumor Efficacy

In a recent study published in MDPI, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide was tested against MCF-7 breast cancer cells. The compound exhibited IC50 values indicating strong inhibition of cell proliferation compared to control groups .

Case Study 2: Antimicrobial Activity

Another study focused on the antibacterial properties of related compounds against Escherichia coli and Pseudomonas aeruginosa, revealing significant bactericidal effects with MIC values below 20 µg/ml .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.